molecular formula C9H14N2O2 B13882485 2-Ethoxy-1-(1-ethylpyrazol-4-yl)ethanone

2-Ethoxy-1-(1-ethylpyrazol-4-yl)ethanone

Cat. No.: B13882485
M. Wt: 182.22 g/mol
InChI Key: JRJAMUKRQCCTJP-UHFFFAOYSA-N
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Description

2-Ethoxy-1-(1-ethylpyrazol-4-yl)ethanone is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-(1-ethylpyrazol-4-yl)ethanone typically involves the reaction of ethyl pyrazole with ethyl chloroacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the ethyl group from ethyl chloroacetate is transferred to the pyrazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-(1-ethylpyrazol-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups such as halogens, amines, or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while amination can be carried out using ammonia (NH₃) or amines.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated, aminated, or thiolated derivatives.

Scientific Research Applications

2-Ethoxy-1-(1-ethylpyrazol-4-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-(1-ethylpyrazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-1-(1-methylpyrazol-4-yl)ethanone
  • 2-Ethoxy-1-(1-phenylpyrazol-4-yl)ethanone
  • 2-Ethoxy-1-(1-benzylpyrazol-4-yl)ethanone

Uniqueness

2-Ethoxy-1-(1-ethylpyrazol-4-yl)ethanone is unique due to its specific ethyl substitution on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-ethoxy-1-(1-ethylpyrazol-4-yl)ethanone

InChI

InChI=1S/C9H14N2O2/c1-3-11-6-8(5-10-11)9(12)7-13-4-2/h5-6H,3-4,7H2,1-2H3

InChI Key

JRJAMUKRQCCTJP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C(=O)COCC

Origin of Product

United States

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